BenchChemオンラインストアへようこそ!

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

IAP inhibitor MDR1 efflux Scaffold design

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS 1346672-36-3) is a saturated tricyclic heterocycle featuring a pyrazinone ring fused to a hexahydroindole system (C₁₁H₁₄N₂O, MW 190.24). The scaffold presents one hydrogen-bond donor (lactam NH), one hydrogen-bond acceptor (carbonyl), a topological polar surface area of 34 Ų, and a computed XLogP3 of 1.2.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1346672-36-3
Cat. No. B1442340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one
CAS1346672-36-3
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C3N2CCNC3=O
InChIInChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14)
InChIKeyXJWDCWHLFBJIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS 1346672-36-3) – Core Scaffold Identity and Procurement-Relevant Profile


3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS 1346672-36-3) is a saturated tricyclic heterocycle featuring a pyrazinone ring fused to a hexahydroindole system (C₁₁H₁₄N₂O, MW 190.24) [1]. The scaffold presents one hydrogen-bond donor (lactam NH), one hydrogen-bond acceptor (carbonyl), a topological polar surface area of 34 Ų, and a computed XLogP3 of 1.2 . Its fully saturated six-membered ring distinguishes it from the partially unsaturated 3,4-dihydro analog and underpins its adoption as a privileged core in CNS and oncology drug discovery programs, notably as a key intermediate in potent Bruton's tyrosine kinase (BTK) inhibitors and as a scaffold engineered to overcome MDR1-mediated efflux [2] [3].

Why 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one Cannot Be Replaced by Close Pyrazinoindole Analogs


Although the pyrazino[1,2-a]indole family shares a common tricyclic framework, substitution across saturation states leads to functionally divergent properties that block interchangeable use. The hexahydro scaffold (CAS 1346672-36-3) was rationally selected over the octahydropyrrolo[1,2-a]pyrazine core in IAP antagonist programs precisely because the fused benzene ring increases lipophilicity and reduces basicity, directly addressing MDR1-mediated efflux that rendered the earlier scaffold ineffective [1]. Physicochemically, the target compound's XLogP3 of 1.2 lies approximately 0.5 log units below the 3,4-dihydro analog (LogP 1.71), yielding higher aqueous solubility that impacts formulation and assay compatibility . Furthermore, the presence of the lactam carbonyl (absent in 1,2,3,4-tetrahydropyrazino[1,2-a]indole, TPSA ≈17) provides a critical hydrogen-bonding anchor exploited in kinase and cholinesterase inhibitor pharmacophores [2]. Each of these parameters—MDR1 susceptibility, lipophilicity, and hydrogen-bonding capacity—is scaffold-intrinsic; substituting the core with an analog that differs in any dimension risks loss of target engagement, membrane permeability, or solubility profile that the evidence below quantifies.

Head-to-Head Quantitative Differentiation of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one Against Closest Scaffold Analogs


MDR1 Efflux Overcoming: Hexahydropyrazino[1,2-a]indole vs. Octahydropyrrolo[1,2-a]pyrazine Scaffold in IAP Antagonist Programs

In a direct scaffold comparison study, the octahydropyrrolo[1,2-a]pyrazine derivative T-3256336 (compound 2) was abandoned due to susceptibility to MDR1-mediated efflux. The hexahydropyrazino[1,2-a]indole scaffold was designed de novo to increase lipophilicity and decrease basicity, resulting in compound 50 that achieved XIAP IC₅₀ 23 nM, cIAP IC₅₀ 1.1 nM, and MDA-MB-231 GI₅₀ 2.8 nM—while maintaining high membrane permeability and low MDR1 substrate potential [1]. The parent scaffold (CAS 1346672-36-3) is the unsubstituted core from which this optimized series was constructed.

IAP inhibitor MDR1 efflux Scaffold design Membrane permeability

Lipophilicity Differentiation: Hexahydro vs. 3,4-Dihydro Pyrazino[1,2-a]indol-1-one Scaffold

The target compound (CAS 1346672-36-3) exhibits an XLogP3 of 1.2, which is 0.5 log units lower than the 3,4-dihydro analog (CAS 152193-85-6, LogP 1.71) . Both scaffolds share the same TPSA (34 Ų) and hydrogen-bond donor/acceptor count, meaning the lipophilicity difference arises solely from saturation of the fused six-membered ring. A ΔLogP of 0.5 translates to approximately 3-fold higher predicted aqueous solubility for the hexahydro compound, which can critically impact assay compatibility and formulation feasibility in early discovery.

Physicochemical properties Lipophilicity CNS drug design Solubility

Hydrogen-Bonding Pharmacophore Advantage Over Non-Carbonyl Tetrahydropyrazinoindole Scaffolds

The lactam carbonyl of the target compound contributes a hydrogen-bond acceptor that is absent in 1,2,3,4-tetrahydropyrazino[1,2-a]indole (CAS 41838-39-5, TPSA ≈17 Ų, no HBD, no HBA) . This carbonyl is a key pharmacophoric anchor: in cholinesterase inhibitor programs, 3-substituted pyrazino[1,2-a]indol-1(2H)-one derivatives achieve nanomolar AChE and BChE inhibition (compound 16g: 14.28-fold more potent than tacrine against AChE) [1]. The carbonyl also enables bidentate hinge-binding interactions exploited in kinase inhibitor design, including BTK inhibitors where the hexahydropyrazinoindolone core is a recurrent motif [2].

Kinase inhibitor Cholinesterase inhibitor Hydrogen bonding Scaffold selection

Validated Building Block for BTK Inhibitor Chemical Series: Integration into Patent-Protected Pharmacophores

The hexahydropyrazino[1,2-a]indol-1(2H)-one scaffold is explicitly embedded in advanced BTK inhibitor candidates disclosed in Roche patents (US8618107, NZ624021A) [1]. The PubChem compound CID 67016212—a fully elaborated BTK inhibitor containing this exact core—demonstrates that the scaffold tolerates N2-arylation and C10-functionalization while maintaining druglike properties [2]. The G-744 series, a related tricyclic BTK inhibitor program, achieved an IC₅₀ of 2 nM against BTK with oral efficacy in rodent arthritis models , establishing precedent for the scaffold class in delivering development candidates. Although the parent compound is an unsubstituted intermediate, its demonstrated compatibility with late-stage functionalization and patent-protected chemical space makes it a strategically sound procurement choice for kinase programs.

BTK inhibitor Kinase drug discovery Patent intermediate Tricyclic scaffold

Commercial Purity Benchmark: ≥97% to 98+% Across Multiple ISO-Certified Suppliers

The target compound is stocked by multiple independent suppliers at defined purity levels: Aladdin (≥97%), Leyan (98+%), MolCore (NLT 98%, ISO-certified), and CymitQuimica/Fluorochem (98+%) . In contrast, the 3,4-dihydro analog is typically offered at ≥95% purity , meaning the hexahydro scaffold benefits from a tighter and more consistent purity specification across the supply base. For procurement, this translates to lower batch-to-batch variability risk and reduced need for in-house repurification prior to use in sensitive catalytic or medicinal chemistry applications.

Commercial sourcing Purity ISO certification Supply chain

Procurement-Driven Application Scenarios for 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one


IAP Antagonist Lead Optimization Where MDR1 Efflux Limits Prior Chemical Series

Research teams encountering MDR1-mediated efflux in octahydropyrrolopyrazine-based IAP inhibitors can switch to the hexahydropyrazino[1,2-a]indol-1(2H)-one scaffold as a drop-in replacement core. The fused benzene ring increases lipophilicity and lowers basicity relative to the earlier scaffold, directly addressing the efflux liability. Derivative compound 50 built on this core achieved XIAP IC₅₀ 23 nM and MDA-MB-231 GI₅₀ 2.8 nM with low MDR1 substrate potential, providing a quantitative benchmark for scaffold performance [1]. Procuring the parent scaffold (CAS 1346672-36-3) at ≥97% purity enables rapid parallel derivatization for SAR exploration.

Kinase InhibitorDiscovery Requiring a Vetted, Patent-Relevant Tricyclic Intermediate

The scaffold is explicitly claimed and exemplified in BTK inhibitor patents (US8618107) and has been elaborated into compounds with enzymatic IC₅₀ values as low as 2 nM (G-744 series) with demonstrated oral efficacy in rodent arthritis models [2] . For medicinal chemistry programs seeking to operate in patent-protected or precedent-rich chemical space, sourcing the unsubstituted hexahydropyrazinoindolone provides a direct entry point into a scaffold with established kinase hinge-binding geometry and validated in vivo tolerability.

CNS Drug Discovery Requiring Low Lipophilicity and Favorable BBB Permeability Predictors

With XLogP3 1.2 and TPSA 34 Ų, the scaffold resides within the optimal CNS druglike property space (LogP 1–3, TPSA < 75 Ų). The hexahydro scaffold is 0.5 log units more hydrophilic than its 3,4-dihydro analog, improving aqueous solubility and reducing non-specific binding risk . The scaffold has been validated as a CNS-privileged template in histamine H3 receptor inverse agonist programs, where derivatives based on the 3,4-dihydro analog achieved high selectivity and in vivo efficacy in a rat dipsogenia model [3]. The saturated ring may further confer metabolic advantages by reducing CYP-mediated aromatic oxidation.

Multi-Target Cholinesterase Inhibitor Programs for Alzheimer's Disease

The pyrazino[1,2-a]indol-1(2H)-one core has demonstrated potent, dual AChE/BChE inhibition at nanomolar concentrations: compound 16g achieved 14.28-fold greater potency against AChE than tacrine [4]. The lactam carbonyl serves as a key hydrogen-bond anchor in the enzyme active site. The saturated hexahydro ring system offers conformational flexibility that may facilitate induced-fit binding to the peripheral anionic site of AChE, a feature being actively explored in next-generation anti-AD agents.

Quote Request

Request a Quote for 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.